molecular formula C13H17NO5 B11777885 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B11777885
M. Wt: 267.28 g/mol
InChI Key: BIKQSHZRNVQLNG-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C13H17NO5. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a tetrahydrofuro[3,2-c]pyridine core, which is a fused bicyclic system containing both furan and pyridine rings.

Preparation Methods

The synthesis of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydrofuro[3,2-c]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butoxycarbonyl group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical processes, potentially interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid include:

These compounds share the Boc protecting group but differ in their core structures, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-furo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-5-4-10-8(6-14)9(7-18-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)

InChI Key

BIKQSHZRNVQLNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CO2)C(=O)O

Origin of Product

United States

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